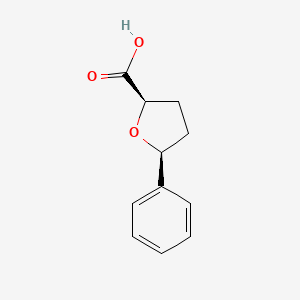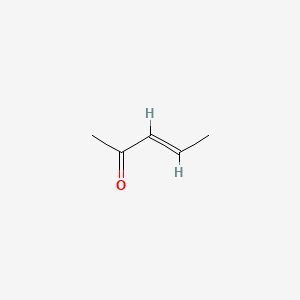
pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane: is a complex organoboron compound with the molecular formula C11H14B3NO3 . This compound is known for its unique structure, which includes a pyridine ring complexed with a trivinylboroxin core. It is often used in various chemical reactions due to its reactivity and stability.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known to be used as an electrolyte additive , which suggests that its targets could be the components of the electrolyte system where it enhances interface stability .
Mode of Action
As an electrolyte additive, it likely interacts with the components of the electrolyte system to improve their stability
Biochemical Pathways
Given its role as an electrolyte additive , it may influence pathways related to ion transport and electrical conductivity.
Result of Action
Given its role as an electrolyte additive , it may contribute to the stability of the electrolyte system, potentially influencing the performance and efficiency of the system. More detailed studies are needed to confirm these effects and identify others.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of pyridine with trivinylboroxin. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process often requires the use of a solvent such as methanol and may involve heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Acts as a crosslinking agent in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and polymers.
Comparación Con Compuestos Similares
- 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane
- 2,4,6-Trivinylcyclotriboroxane-pyridine complex
- Vinylboronic anhydride pyridine complex
Uniqueness: Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane is unique due to its specific combination of a pyridine ring with a trivinylboroxin core. This structure provides enhanced stability and reactivity compared to other similar compounds, making it particularly useful in various chemical and industrial applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane involves the reaction of pyridine with triethenylborane in the presence of an oxidizing agent.", "Starting Materials": [ "Pyridine", "Triethenylborane", "Oxidizing agent" ], "Reaction": [ "Add pyridine to a reaction flask", "Add triethenylborane to the reaction flask", "Add an oxidizing agent to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to obtain the product", "Wash the product with a suitable solvent", "Dry the product under vacuum" ] } | |
Número CAS |
2149634-75-1 |
Fórmula molecular |
C11H14B3NO3 |
Peso molecular |
240.7 |
Pureza |
90 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





